molecular formula C12H30OSn2 B072802 Distannoxane, hexaethyl- CAS No. 1112-63-6

Distannoxane, hexaethyl-

Cat. No. B072802
CAS RN: 1112-63-6
M. Wt: 427.8 g/mol
InChI Key: VIULBFHXDPUWIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to hexaethyl distannoxane often involves catalyzed polycondensation or transesterification reactions. For example, distannoxane-catalyzed transesterification has been developed for various esters under mild conditions and applied to the stereo- and regioselective synthesis of trisubstituted α,β-unsaturated carboxylic acids (Otera et al., 1986). Additionally, distannoxane catalysts have been used in the convenient synthesis of aliphatic polyesters from dicarboxylic acids and diols (Ishii et al., 2001).

Molecular Structure Analysis

The molecular structure of distannoxane compounds, including hexaethyl distannoxane, is often elucidated through NMR spectroscopy and X-ray diffraction analyses. For instance, the NMR spectra of a related distannoxane showed dimeric nature in solution, providing insights into the chemical shifts and coupling constants (Considine et al., 1965).

Chemical Reactions and Properties

Distannoxane compounds participate in various chemical reactions due to their unique structure and reactivity. They have been used as catalysts in reactions such as the direct substitution of 9H-xanthen-9-ol with indoles at room temperature, showcasing their utility in organic synthesis (Liu et al., 2012).

Physical Properties Analysis

The physical properties of distannoxane compounds, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in different environments. For example, the polymorphism and phase transitions in organotin compounds can be studied using thermal analysis techniques, which help in understanding their stability and crystalline forms.

Chemical Properties Analysis

The chemical properties of hexaethyl distannoxane, including its reactivity, stability, and bonding characteristics, are of significant interest. Mechanistic studies, such as those investigating the urethane formation catalyzed by tetraorganodistannoxanes, reveal the role of alkoxy distannoxanes as intermediates and provide insights into the reaction pathways (Otera et al., 1985).

Scientific Research Applications

  • Reactions with Lactones : Hexaethyldistannoxane and its chloro derivatives have been studied for their reactions with lactones. These reactions result in the formation of adducts and have been analyzed using kinetic measurements and IR spectroscopic methods. The reactivity of different lactones and distannoxanes in various solvents was compared (Sakai, Kiyohara, Ogura, & Ishii, 1974).

  • Catalysis in Transesterification : Novel distannoxane-catalyzed transesterification reactions have been developed using hexaethyldistannoxane, enabling the production of various esters under mild conditions. This method was also applied in the stereo- and regioselective synthesis of trisubstituted α,β-unsaturated carboxylic acids (Otera, Yano, Kawabata, & Nozaki, 1986).

  • Acylation of Alcohols : Research has shown that distannoxane catalysts can effect acylation of alcohols by esters and acetic anhydride. This method offers a practical approach since it requires simple operation, and the products can be isolated without complex procedures (Orita, Sakamoto, Hamada, Mitsutome, & Otera, 1999).

  • Synthesis and Characterization : The synthesis and characterization of various dimeric tetra-alkyldistannoxane derivatives have been described. These studies focused on the preparation, properties, and dimerization in solution of these compounds (Okawara & Wada, 1963).

  • Application in Organic Synthesis : Hexaethyl distannoxane has been used in organic synthesis, for example, in the catalyzing of direct substitution of 9H-xanthen-9-ol with indoles at room temperature (Liu, Zhang, Huang, Chang, & Li, 2012).

  • Biological Activities : Certain distannoxanes have been found to exhibit moderate activity against human tumor cell lines, suggesting potential applications in the field of medicinal chemistry (Dalil, Biesemans, Willem, & Gielen, 1998).

  • Photoreactive Polymers : Distannoxane-catalyzed transesterification has been used in the synthesis of photoreactive polymers, highlighting its application in polymer chemistry (Campistron, Reyx, Hamza, & Oulmidi, 1997).

Safety And Hazards

The safety and hazards of Distannoxane, hexaethyl- are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with care and follow safety guidelines.


Future Directions

The future directions of Distannoxane, hexaethyl- are not explicitly mentioned in the search results. However, it’s worth noting that research in the field of organotin compounds, including distannoxanes, is ongoing and may lead to new applications and understandings in the future.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

triethyl(triethylstannyloxy)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H5.O.2Sn/c6*1-2;;;/h6*1H2,2H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIULBFHXDPUWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](CC)(CC)O[Sn](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149538
Record name Distannoxane, hexaethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Distannoxane, hexaethyl-

CAS RN

1112-63-6
Record name 1,1,1,3,3,3-Hexaethyldistannoxane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaethyldistannoxane
Source ChemIDplus
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Record name Distannoxane, hexaethyl-
Source EPA DSSTox
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Record name Bis(triethyltin) oxide
Source European Chemicals Agency (ECHA)
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Record name Hexaethyldistannoxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Distannoxane, hexaethyl-
Reactant of Route 2
Distannoxane, hexaethyl-

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